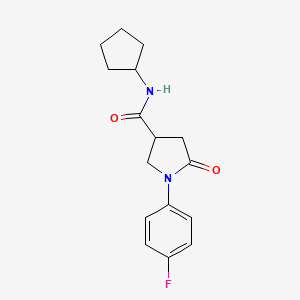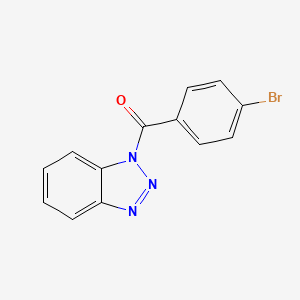![molecular formula C13H11ClF3N3OS B5611553 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5611553.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the sulfanyl group: The imidazole derivative is then reacted with a suitable thiol compound under basic conditions.
Attachment of the acetamide group: This step involves the reaction of the sulfanyl-imidazole intermediate with chloroacetyl chloride in the presence of a base.
Final coupling: The chloro-substituted phenyl ring with a trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of trifluoromethyl and imidazole groups on biological systems.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The imidazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with specific amino acid residues in proteins, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole moiety provides a versatile site for interactions with biological targets.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20-5-4-18-12(20)22-7-11(21)19-10-6-8(13(15,16)17)2-3-9(10)14/h2-6H,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYUHJYOWVUMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5611491.png)
![1-{[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5611499.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5611500.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5611503.png)
![(1S,5R)-6-benzyl-3-(5-methylthiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611509.png)
![N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide](/img/structure/B5611513.png)

![8-[3-amino-3-(3,4-dimethoxyphenyl)propanoyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5611541.png)
![N-(4-ethoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5611561.png)
![2-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5611564.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5611568.png)
![[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B5611578.png)
